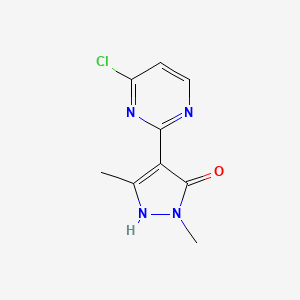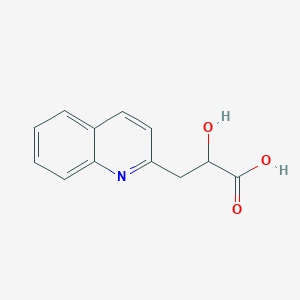
2-Hydroxy-3-(quinolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(quinolin-2-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of quinoline with acrylic acid derivatives in the presence of a base such as potassium carbonate at elevated temperatures . Another method includes the reaction of quinoline with ethyl acrylate, acrylonitrile, or acrylamide electrophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and strong acids can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield quinoline-2-one derivatives.
Substitution: Substitution reactions with different electrophiles can produce a variety of quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like ethyl acrylate and acrylonitrile are used in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione and quinoline-2-one .
Scientific Research Applications
2-Hydroxy-3-(quinolin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, preventing its activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
3-(Quinolin-3-yl)propanoic acid: Another quinoline derivative with similar structural features but different functional groups.
2-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution at the 2-position.
4-Hydroxy-2-quinolone: A related compound with hydroxyl and carbonyl groups at different positions on the quinoline ring.
Uniqueness: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-hydroxy-3-quinolin-2-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16) |
InChI Key |
QPOFVEGOCUCXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


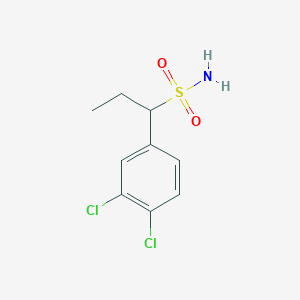
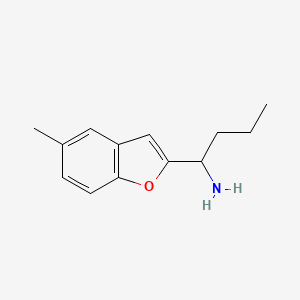


![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)

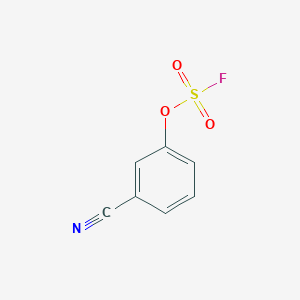
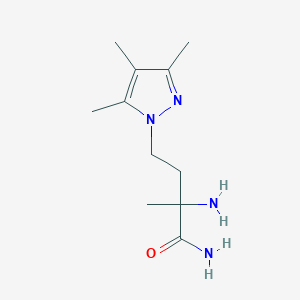

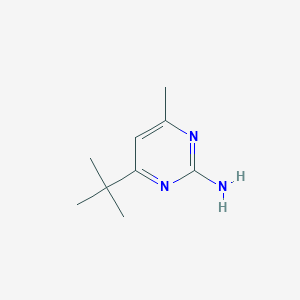

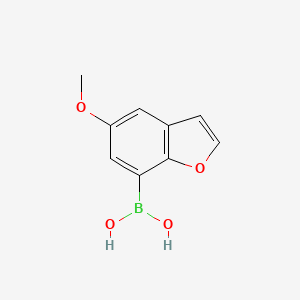
![2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
